{[2-(3-Aminopropoxy)ethoxy]methyl}benzene
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Overview
Description
“{[2-(3-Aminopropoxy)ethoxy]methyl}benzene” is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a benzene ring with a complex ether group attached. The ether group contains a chain of carbon atoms with an amine group at one end .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of related compounds often involves catalytic processes under solvent-free conditions, showcasing methodologies that could be applicable to {[2-(3-Aminopropoxy)ethoxy]methyl}benzene. For instance, a study demonstrates the synthesis of a compound using methyl 3-oxobutanoate and 4-ethoxybenzenamine with a catalytic amount of InBr3, highlighting a method that might be relevant for synthesizing structurally similar compounds (Zhang et al., 2008).
Molecular Structure and Properties : Research on similar compounds often focuses on their geometric structures, electronic absorption spectrum, and thermodynamic properties. One study investigates the structure and spectrum properties of a triazine molecule derivative, providing insights into the molecular structure that could be analogous to this compound (Chen Zi-ra, 2013).
Crystal Structure Information : Detailed crystallographic data, such as dihedral angles and hydrogen bonding patterns, are essential for understanding the structural characteristics of chemical compounds. For example, the analysis of a solvate compound reveals intricate details about molecular orientation and hydrogen bonding, which could be relevant for studies on this compound (Ha, 2012).
Potential Applications
Bioimaging Applications : The electronic properties and bioimaging potential of squaraine derivatives, studied through photophysical, photochemical, and nonlinear optical studies, suggest a promising area for the application of this compound derivatives in fluorescent probes for bioimaging (Chang et al., 2019).
Fluorescent Receptor for Metal Ion Detection : The development of chemosensors for Ni2+ and Cu2+ detection, utilizing the fluorescence-quenching properties of benzene-1,2-diamine structures, indicates the potential for this compound in creating sensitive and selective sensors for environmental monitoring (Pawar et al., 2015).
Mechanism of Action
Target of Action
This involves identifying the specific proteins or enzymes in the body that “{[2-(3-Aminopropoxy)ethoxy]methyl}benzene” interacts with. These targets are often identified using techniques like affinity chromatography or mass spectrometry .
Mode of Action
This refers to how “this compound” interacts with its target. It could inhibit or activate the target, or it might modulate its activity in some other way. This is often studied using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to understand the molecular interactions .
Biochemical Pathways
This involves mapping out the metabolic or signaling pathways that “this compound” affects. This can be done using techniques like metabolomics or transcriptomics .
Pharmacokinetics
This refers to how “this compound” is absorbed, distributed, metabolized, and excreted by the body. This is typically studied in animal models before moving on to human trials .
Result of Action
This involves studying the cellular or physiological effects of “this compound”. This could involve looking at changes in cell growth, gene expression, or other physiological parameters .
Action Environment
This refers to how factors like pH, temperature, or the presence of other molecules can affect the activity of “this compound”. This is typically studied using a variety of biochemical and biophysical techniques .
Properties
IUPAC Name |
3-(2-phenylmethoxyethoxy)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYOWVSQBQKPSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.